3-Aminobutanoic acid hydrochloride

Description

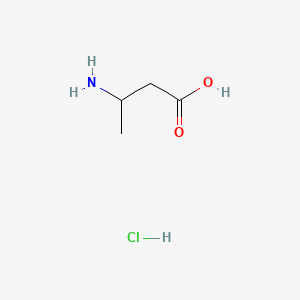

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYVVUABAWKTJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Aminobutanoic Acid Hydrochloride and Its Stereoisomers

Chemical Synthesis Routes to 3-Aminobutanoic Acid and its Salts

The synthesis of 3-aminobutanoic acid, also known as β-aminobutyric acid (BABA), and its subsequent conversion to the hydrochloride salt, involves a variety of established and modern chemical strategies. These methods range from classical organic reactions to more sophisticated multi-step sequences incorporating protective group chemistry.

Alkylation Strategies for Amino Group Functionalization

Alkylation of the amino group is a fundamental transformation in the synthesis of derivatives of 3-aminobutanoic acid. Direct alkylation of the primary amine can be challenging due to the potential for multiple alkylations, leading to a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. To achieve selective N-monoalkylation, a Mitsunobu-type reaction can be employed. This reaction allows for the selective N-monoalkylation of parent structures like 3-aminobutanoic acid with various arylalkyl alcohols. nih.gov

Another approach to controlled alkylation involves a "hydrogen-borrowing" methodology. ox.ac.ukresearchgate.net This strategy has been successfully used in the synthesis of enantioenriched γ-aminobutyric acids and can be adapted for β-amino acids. ox.ac.ukresearchgate.net In this method, a primary or secondary alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with an amine to form an imine. The subsequent reduction of the imine by the borrowed hydrogen results in the formation of the alkylated amine. The use of a sterically hindered triphenylmethane (B1682552) (trityl) or benzyl (B1604629) group for nitrogen protection can prevent racemization at the amine stereocenter during the alkylation process. ox.ac.uk

Esterification and Subsequent Hydrochloride Salt Formation Procedures

The esterification of 3-aminobutanoic acid is a common step in its purification and derivatization, often preceding the formation of the hydrochloride salt. A widely used method for esterification involves reacting the amino acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, as it reacts with the alcohol to form the corresponding alkyl chloride and sulfur dioxide, which drives the esterification reaction forward. google.comnih.gov Gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid are also effective catalysts. nih.gov Another efficient method utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature, which provides good to excellent yields of the corresponding amino acid methyl ester hydrochlorides. nih.gov

Once the ester is formed, the hydrochloride salt can be readily obtained. In many esterification procedures using chlorine-containing reagents like thionyl chloride or TMSCl, the hydrochloride salt of the amino acid ester is formed in situ. google.comnih.gov If the free base of the ester is isolated, it can be converted to the hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or isopropanol. The resulting hydrochloride salt is typically a crystalline solid that can be easily purified by recrystallization.

The formation of the hydrochloride salt serves multiple purposes. It enhances the stability of the compound, improves its handling characteristics, and increases its solubility in certain solvents, which can be advantageous for subsequent reactions or for purification.

Protection-Deprotection Approaches in Multi-Step Syntheses

In the multi-step synthesis of complex molecules containing the 3-aminobutanoic acid moiety, the use of protecting groups is crucial to prevent unwanted side reactions. peptide.comorganic-chemistry.org The amino and carboxylic acid functional groups of 3-aminobutanoic acid are both reactive and can interfere with reactions targeting other parts of the molecule.

Amino Group Protection: The amino group is typically protected as a carbamate. The most common protecting groups are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups. peptide.comresearchgate.net The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and nucleophilic conditions but is readily removed with acid. organic-chemistry.org The Z group is introduced using benzyl chloroformate and is stable to mild acids and bases but can be removed by catalytic hydrogenolysis. researchgate.net Other protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, offer orthogonal protection strategies, allowing for the selective deprotection of one functional group while another remains protected. peptide.comorganic-chemistry.org

Carboxyl Group Protection: The carboxylic acid group is most commonly protected as an ester, such as a methyl, ethyl, or benzyl ester. organic-chemistry.org These esters are generally stable under the conditions used for the protection and deprotection of the amino group. Benzyl esters are particularly useful as they can be deprotected by hydrogenolysis, the same condition used to remove the Z group. organic-chemistry.org

A typical multi-step synthesis involving protection-deprotection would proceed as follows:

Protection of the amino group of 3-aminobutanoic acid.

Protection of the carboxylic acid group as an ester.

Performance of the desired chemical transformations on other parts of the molecule.

Selective deprotection of one or both functional groups to allow for further reactions or to yield the final product.

For instance, the synthesis of (R)-3-aminobutanol from (R)-3-aminobutyric acid involves esterification, followed by amino protection, reduction of the ester, and finally deprotection of the amino group. google.com

Historical and Contemporary Approaches to Beta-Aminobutanoic Acid Synthesis

The synthesis of β-aminobutanoic acid (BABA) has been documented for over a century, with early methods dating back to at least 1857. wikipedia.org

Historical Methods:

Reaction of Ammonia (B1221849) with Crotonic Acid: One of the earliest reported methods involved the reaction of ammonia with crotonic acid under pressure. wikipedia.org

From Acetoacetic Ester Phenylhydrazone: Another historical route involved the use of the phenylhydrazone of acetoacetic ester. wikipedia.org

From Malonic Acid, Acetaldehyde, and Ammonia: A three-component reaction using malonic acid, acetaldehyde, and ammonia was also developed. wikipedia.org

Addition of Amines to Crotonic Acid: In 1957, a simpler method was reported which involved the addition of amines to crotonic acid followed by catalytic hydrogenolysis of the resulting product to yield BABA. wikipedia.org

Contemporary Approaches: Modern synthetic strategies often focus on efficiency, stereoselectivity, and the use of readily available starting materials.

Aza-Michael Addition: An improved, greener process for the enantioselective chemoenzymatic synthesis of (S)-3-aminobutanoic acid utilizes an initial aza-Michael addition starting from inexpensive prochiral compounds. rsc.org

Amidomalonate Synthesis: This is a general method for preparing α-amino acids that can be adapted for β-amino acids. libretexts.org It involves the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation. libretexts.org

Reductive Amination of β-Keto Acids: This method involves the reaction of a β-keto acid with ammonia and a reducing agent. libretexts.org

Palladium-Catalyzed Aminocarbonylation of Alkenes: This newer method involves the intermolecular aminocarbonylation of alkenes using a palladium catalyst and a hypervalent iodine reagent under a carbon monoxide atmosphere. illinois.edu

Nickel-Catalyzed Carboxylation of Aziridines: This approach provides an alternative route to β-amino acids through the nickel-catalyzed carboxylation of aziridines. illinois.edu

Chemoenzymatic and Biocatalytic Pathways for Stereoselective Production

The demand for enantiomerically pure stereoisomers of 3-aminobutanoic acid has driven the development of highly selective chemoenzymatic and biocatalytic methods. These approaches offer significant advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions, and reduced environmental impact.

Engineered Aspartase-Mediated Biotransformation of Crotonic Acid to (R)-3-Aminobutanoic Acid

A significant advancement in the stereoselective production of (R)-3-aminobutanoic acid involves the use of engineered aspartase enzymes. Aspartate ammonia-lyase (aspartase) is a highly selective enzyme that naturally catalyzes the reversible amination of fumarate (B1241708) to produce L-aspartic acid. nih.gov While wild-type aspartase shows limited activity towards other substrates, protein engineering has successfully expanded its substrate scope.

Through targeted mutagenesis and computational redesign, variants of aspartase from organisms like Bacillus sp. and Escherichia coli have been developed to efficiently catalyze the hydroamination of crotonic acid. nih.govgoogle.com These engineered enzymes exhibit high activity and stereoselectivity, leading to the production of (R)-3-aminobutanoic acid with high conversion rates and excellent enantiomeric excess.

Key Research Findings:

High Conversion and Enantioselectivity: Engineered strains of E. coli expressing a mutant aspartase have been shown to convert crotonic acid to (R)-3-aminobutanoic acid with a conversion rate of ≥98% and an enantiomeric excess (e.e.) of ≥99.9% within 24 hours. google.com

Computational Redesign: Structure-based computational redesign has been instrumental in identifying key mutations in the active site of aspartase that enable the accommodation of substrates like crotonic acid, which lack the α-carboxylate group of the natural substrate. nih.gov

Scalability: The enzymatic process has been demonstrated to be suitable for large-scale production, with kilogram-scale synthesis of related β-amino acids being achieved. nih.gov

Interactive Data Table: Engineered Aspartase Performance

| Enzyme Source | Substrate | Product | Conversion Rate | Enantiomeric Excess (e.e.) | Reference |

| Engineered E. coli Aspartase | Crotonic Acid | (R)-3-Aminobutanoic Acid | ≥98% | ≥99.9% | google.com |

| Engineered Bacillus AspB Variant | Crotonic Acid | (R)-2-Aminobutanoic Acid | High | Enantiopure | nih.gov |

This biocatalytic approach represents a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure (R)-3-aminobutanoic acid, a valuable chiral building block in the pharmaceutical and chemical industries.

Lipase-Catalyzed Kinetic Resolution and Aminolysis for Enantioselective Synthesis (e.g., (S)-3-Aminobutanoic Acid)

The enantioselective synthesis of β-amino acids and their derivatives is of significant interest due to their role as crucial building blocks for various pharmaceuticals and biologically active compounds. Among the various strategies, lipase-catalyzed kinetic resolution has emerged as a powerful and environmentally benign method for obtaining enantiomerically pure compounds. mdpi.com Lipases, a class of hydrolase enzymes, exhibit high catalytic efficiency and specificity, including chemo-, regio-, and enantioselectivity, in both aqueous and non-aqueous media. mdpi.com

Kinetic resolution of racemic mixtures relies on the differential reaction rates of the two enantiomers with a chiral catalyst, in this case, a lipase (B570770). This results in the enrichment of one enantiomer in the unreacted substrate and the other in the product. Lipase-catalyzed kinetic resolution can be applied to various substrates, including the esters of amino acids, through hydrolysis or to alcohols through transesterification. nih.govnih.gov

A common approach for the synthesis of (S)-3-aminobutanoic acid involves the kinetic resolution of a racemic ester of 3-aminobutanoic acid. In this process, a lipase selectively catalyzes the hydrolysis or aminolysis of one of the enantiomers, typically the (R)- or (L)-ester, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess. For instance, lipases from Pseudomonas sp. have demonstrated high enantioselectivity in the acetylation of 2-azidocycloalkanols, which are precursors to aminocycloalkanols. researchgate.net Similarly, lipases from Pseudomonas, Rhizopus, and porcine pancreas have been effective in resolving racemic amino acid esters through selective hydrolysis of the L-amino acid esters. nih.gov

The choice of lipase is critical for the success of the kinetic resolution. Different lipases exhibit varying degrees of enantioselectivity towards different substrates. For example, in the resolution of aryltrimethylsilyl chiral alcohols, a screening of eleven different lipases revealed that the best results were obtained with specific lipase sources, leading to excellent enantiomeric excesses (>99%). nih.gov

Aminolysis, another lipase-catalyzed reaction, can also be employed for the enantioselective synthesis of amides from esters. This process involves the reaction of an ester with an amine, catalyzed by a lipase, to form an amide. The enantioselectivity of the lipase can be exploited to produce chiral amides.

Table 1: Research Findings on Lipase-Catalyzed Kinetic Resolution

| Substrate | Lipase Source | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Racemic amino acid esters | Pseudomonas lipase, Rhizopus lipase, Porcine pancreas lipase | Hydrolysis | Selective hydrolysis of L-amino acid esters with high reactivity and selectivity. | nih.gov |

| Aryltrimethylsilyl chiral alcohols | Eleven different lipases | Transesterification | Optimal lipase selection led to enantiomeric excesses >99%. | nih.gov |

| Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates | Candida rugosa lipase | Hydrolysis | Produced optically pure hydroxyphosphonates with an ee > 98%. | mdpi.com |

| trans- and cis-2-Azidocycloalkanols | Pseudomonas sp. lipases (lipase PS and lipase AK) | Acetylation | Demonstrated the highest enantioselectivity among the screened lipases. | researchgate.net |

| Racemic 1,2,3,4-THQ-propan-2-ols | Not specified | Transesterification | Achieved high enantioselectivity (E values > 328). | mdpi.com |

Optimization of Biocatalytic Reaction Parameters and Scalability

The efficiency and economic viability of biocatalytic processes, including the synthesis of 3-aminobutanoic acid hydrochloride, are highly dependent on the optimization of various reaction parameters. researchgate.net Key factors that influence the outcome of a biocatalytic reaction include temperature, pH, substrate and enzyme concentration, reaction medium, and reaction time. researchgate.netmdpi.com

Temperature and pH are also critical parameters that need to be finely tuned to the specific enzyme being used, as each enzyme has an optimal range for its activity and stability. mdpi.com Deviations from these optimal conditions can lead to a significant decrease in catalytic performance.

For industrial applications, the scalability of the biocatalytic process is a major consideration. researchgate.net Immobilization of the enzyme on a solid support is a common strategy to improve its stability and facilitate its recovery and reuse, which is essential for cost-effective large-scale production. researchgate.net Continuous-flow microreactors with immobilized enzymes are also being explored as a means to enhance productivity and process control. mdpi.com

The development of robust and scalable biocatalytic processes often involves a multi-pronged approach that combines enzyme engineering, reaction optimization, and process intensification. nih.gov By systematically addressing each of these aspects, it is possible to develop highly efficient and sustainable methods for the production of valuable chiral compounds like (S)-3-aminobutanoic acid.

Table 2: Optimization of Biocatalytic Reaction Parameters

| Parameter | Importance | Optimization Strategy | Reference |

|---|---|---|---|

| Temperature | Affects enzyme activity and stability. | Determine the optimal temperature for the specific lipase. | mdpi.com |

| pH | Influences the ionization state of the enzyme and substrates. | Optimize the pH of the reaction medium for maximum enzyme activity. | mdpi.com |

| Enzyme Concentration | Impacts the reaction rate. | Find the optimal enzyme loading to balance reaction speed and cost. | nih.gov |

| Substrate Concentration | High concentrations can lead to substrate inhibition. | Determine the optimal substrate concentration to maximize productivity. | researchgate.net |

| Reaction Medium | Affects enzyme stability, activity, and substrate solubility. | Screen different solvents or biphasic systems. | mdpi.commdpi.com |

| Reaction Time | Determines the extent of conversion and enantiomeric excess. | Monitor the reaction progress to determine the optimal endpoint. | nih.gov |

Novel Synthetic Strategies for 3-Aminobutanoic Acid Derivatives

Beyond the established methods of kinetic resolution, researchers are continuously exploring novel synthetic strategies to access 3-aminobutanoic acid and its derivatives with high efficiency and stereocontrol. These emerging approaches often leverage different catalytic systems or unique reaction pathways.

One promising area is the use of transaminases for the asymmetric synthesis of chiral amines. rsc.org Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate, offering a direct and highly enantioselective route to chiral amines. rsc.org The optimization of transaminase-based processes, through protein engineering and reaction engineering, is an active area of research aimed at expanding their substrate scope and improving their performance under industrial conditions. rsc.org

Another innovative approach involves the use of cycloaddition reactions to construct the chiral backbone of β-amino acid derivatives. For example, the [3+2] cycloaddition of chiral nitrones to racemic 3-substituted butenes has been shown to proceed with kinetic resolution, providing access to enantiopure isoxazolidines which can then be converted to the desired β-amino acids. pte.hu

Furthermore, novel synthetic routes utilizing N-protected (aminoacyl)benzotriazoles derived from aspartic and glutamic acids have been developed. acs.org These intermediates can undergo Friedel-Crafts reactions with various aromatic and heteroaromatic compounds to generate α-amino ketones, which can then be reduced to the corresponding β- and γ-amino acid derivatives while preserving the initial chirality. acs.org

The development of synthetic pathways to the 3-aminoazetidin-2-one (B3054971) core, a key structural motif in many β-lactam antibiotics, also provides valuable insights into the synthesis of related 3-amino-β-lactam structures. nih.gov These methods include Staudinger synthesis, cyclization, and cycloaddition reactions. nih.gov

Additionally, the synthesis of complex heterocyclic systems incorporating a 3-aminobutanoic acid-like moiety is being explored. For instance, novel routes to 3-substituted-4-oxo-3,4,5,6,7,8-hexahydropyrido[4′,3′,4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid ethyl ester derivatives have been reported. researchgate.net The diversification of synthetic methods for 3-aminodeoxy sugars through the functionalization of a common glycal intermediate also presents new opportunities for creating novel derivatives. rsc.org

These ongoing research efforts are expanding the synthetic toolbox available for the preparation of 3-aminobutanoic acid and its derivatives, paving the way for the discovery of new therapeutic agents and other valuable chemical entities.

Chemical Reactivity and Derivatization Strategies

Fundamental Reaction Pathways of the Aminobutanoic Acid Moiety

The inherent functionalities of 3-aminobutanoic acid dictate its fundamental chemical behavior, primarily through reactions involving the amino and carboxylic acid groups.

Nucleophilic Substitution Reactions

The amino group in 3-aminobutanoic acid possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This characteristic allows it to participate in nucleophilic substitution reactions. For instance, it can react with haloalkanes where the nucleophilic nitrogen attacks the partially positive carbon atom of the carbon-halogen bond, leading to the substitution of the halogen and the formation of a new carbon-nitrogen bond. The reaction with ammonia (B1221849) is a classic example of nucleophilic substitution, where ammonia acts as a nucleophile. chemistrystudent.com

The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic carbonyl carbon of a carboxylic acid derivative. khanacademy.org This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a leaving group. khanacademy.org The stability of the leaving group is a crucial factor in these reactions. khanacademy.org

Oxidation and Reduction Transformations

The carboxylic acid group of 3-aminobutanoic acid can undergo reduction. A common method for the reduction of carboxylic acids is the use of sodium borohydride (B1222165) in the presence of a suitable reagent. For example, the reduction of N-Boc protected glutamic acid diester to the corresponding diol can be achieved using sodium borohydride. researchgate.net This transformation is a key step in the synthesis of various substituted piperidines. researchgate.net

Derivatization for Advanced Synthetic Applications

The strategic modification of 3-aminobutanoic acid through derivatization opens avenues for its application in the synthesis of a wide array of more complex and valuable molecules.

Formation of Amino Acid Esters and Amides

The carboxylic acid functionality of 3-aminobutanoic acid can be readily converted into esters and amides, which are important intermediates in organic synthesis.

Esterification: The formation of 3-aminobutanoic acid esters can be achieved by reacting the acid with an alcohol under acidic conditions. google.com For instance, (R)-3-aminobutanoic acid can be esterified using methanol (B129727) and thionyl chloride to produce (R)-3-aminobutanoic acid methyl ester hydrochloride with high yield and purity. google.com This ester can then serve as a precursor for other transformations. sigmaaldrich.comsigmaaldrich.com

Amide Formation: Amides can be synthesized from esters through a direct amidation reaction. nih.govmasterorganicchemistry.com A notable method involves the reaction of esters with sodium amidoboranes at room temperature, which proceeds rapidly and with high yields. nih.gov This approach offers a catalyst-free pathway to primary and secondary amides. nih.gov

Table 1: Synthesis of 3-Aminobutanoic Acid Derivatives

| Derivative | Starting Material | Reagents | Application | Reference |

|---|---|---|---|---|

| (R)-3-Aminobutanoic acid methyl ester hydrochloride | (R)-3-Aminobutanoic acid | Methanol, Thionyl chloride | Intermediate for substituted piperidinone synthesis | google.com |

| Primary/Secondary Amides | Esters of 3-aminobutanoic acid | Sodium amidoboranes (NaNHRBH3) | General amide synthesis | nih.gov |

N-Arylation through Ullmann-Type Reactions

The amino group of 3-aminobutanoic acid can undergo N-arylation via Ullmann-type coupling reactions. This reaction involves the formation of a carbon-nitrogen bond between the amino acid and an aryl halide, typically catalyzed by copper. sigmaaldrich.comsigmaaldrich.commdpi.comwikipedia.org The traditional Ullmann reaction often required harsh conditions, but modern advancements have led to milder and more efficient protocols. mdpi.comwikipedia.org These reactions are crucial for the synthesis of N-aryl amino acids, which are significant in medicinal chemistry. mdpi.comdp.tech The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org

Table 2: Key Features of Ullmann-Type N-Arylation

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Copper-catalyzed cross-coupling | mdpi.comwikipedia.org |

| Reactants | Amine (e.g., 3-aminobutanoic acid), Aryl Halide | sigmaaldrich.comsigmaaldrich.com |

| Catalyst | Typically Copper(I) or Copper(II) salts | mdpi.comnih.gov |

| Product | N-Aryl Amine | mdpi.com |

| Significance | Synthesis of biologically active compounds | mdpi.com |

Preparation of Intermediate Derivatives for Downstream Syntheses (e.g., Substituted Piperidinones)

3-Aminobutanoic acid and its derivatives are valuable precursors for the synthesis of heterocyclic compounds, such as substituted piperidinones. The methyl ester of 3-aminobutanoic acid is a key intermediate in this process. sigmaaldrich.comsigmaaldrich.com The synthesis of substituted piperidines can be achieved from L-glutamic acid, a related amino acid, through a multi-step process involving diester formation, reduction to a diol, and subsequent cyclization. researchgate.net 4-Piperidones are also valuable starting materials for creating substituted piperidines. youtube.com The reduction of substituted 3-piperidones can yield 3-hydroxy derivatives. dtic.mil

Derivatization for Analytical Characterization

3-Aminobutanoic acid, like other amino acids, is a polar molecule, making its direct analysis by certain chromatographic techniques challenging. sigmaaldrich.com Derivatization is a crucial step to enhance its volatility for gas chromatography (GC) and to introduce a chromophore or fluorophore for sensitive detection in high-performance liquid chromatography (HPLC). sigmaaldrich.commdpi.com This process involves chemically modifying the amino and carboxyl functional groups to create a less polar and more readily detectable derivative. sigmaaldrich.com

To make 3-aminobutanoic acid and other amino acids suitable for GC analysis, their polar functional groups (–NH2 and –COOH) must be derivatized to increase volatility and thermal stability. sigmaaldrich.comnih.gov Common strategies include alkylation, acylation, and silylation. nih.govnih.govthermofisher.com

Alkylation and Acylation:

Alkylation targets the acidic proton of the carboxylic acid group, while acylation modifies the amino group. A two-step derivatization process is often employed. nih.gov First, esterification of the carboxyl group is achieved using an alcohol in the presence of an acid catalyst, such as 2 M HCl in methanol, at elevated temperatures. nih.gov This is followed by acylation of the amino group using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov This dual derivatization ensures that all active hydrogens are replaced, leading to a volatile and thermally stable product suitable for GC-MS analysis. nih.gov Alkyl chloroformates, such as methyl chloroformate (MCF) and isobutyl chloroformate (iBuCF), are also effective reagents that can derivatize both amino and carboxylic acid groups, often in a single step. nih.govnih.govcapes.gov.br

Silylation:

Silylation is a widely used technique for derivatizing amino acids for GC analysis. sigmaaldrich.comthermofisher.com This method replaces active hydrogens on the amino and carboxyl groups with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.comcapes.gov.br MTBSTFA is often preferred as it produces more stable derivatives that are less sensitive to moisture compared to those formed with BSTFA. sigmaaldrich.com The reaction with MTBSTFA effectively replaces the active hydrogens, rendering the amino acid volatile and improving its chromatographic behavior. sigmaaldrich.comthermofisher.com However, a significant drawback of silylation is its high sensitivity to moisture, which can lead to poor reaction yields and instability of the derivatized analytes. sigmaaldrich.com

| Derivatization Technique | Reagent(s) | Functional Group(s) Targeted | Key Advantages | Key Disadvantages |

| Alkylation/Acylation | Alcohol (e.g., Methanol, Heptafluorobutanol) + Acid Catalyst (e.g., HCl), followed by an Anhydride (e.g., PFPA) or Alkyl Chloroformate (e.g., MCF, iBuCF) | Carboxyl and Amino groups | Forms stable derivatives; good for quantitative analysis with stable-isotope labeled standards. nih.govnih.gov | Can be a multi-step process; potential for racemization with some reagents. nih.govnih.gov |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Carboxyl and Amino groups | Simple, one-step reaction; produces volatile by-products that don't interfere with analysis. thermofisher.com | Highly sensitive to moisture; derivatives can be unstable. sigmaaldrich.com |

Since 3-aminobutanoic acid lacks a strong native chromophore or fluorophore, derivatization is essential for its sensitive detection by HPLC with UV or fluorescence detectors. mdpi.comchula.ac.th This pre-column derivatization involves reacting the primary amine of the amino acid with a labeling reagent to form a highly detectable product. chula.ac.thnih.gov

Fluorescent Derivatization:

Fluorescent derivatizing agents offer high sensitivity for detecting low concentrations of amino acids. Common reagents include:

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol, such as 3-mercaptopropionic acid (MPA), to form highly fluorescent isoindole derivatives. chula.ac.th The stability of the OPA derivative can be influenced by the choice of thiol and the pH of the reaction. chula.ac.thnih.gov While OPA derivatives can be unstable, particularly in acidic conditions, using MPA as the co-reagent can enhance stability and provide good fluorescent absorbency. chula.ac.th Optimization of detection parameters, such as excitation and emission wavelengths (e.g., λex=220 nm and λem=385 nm), can significantly improve sensitivity. nih.gov

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Dansyl chloride reacts with the primary amino group of 3-aminobutanoic acid to produce a stable, fluorescent derivative. nih.gov This method is robust and allows for the simultaneous determination of multiple amino acids. nih.gov

Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): FDAA is a chiral derivatizing agent that is widely used to determine the stereochemistry of amino acids. nih.gov It reacts with the amino acid to form diastereomers that can be separated by reversed-phase HPLC, offering high enantioselectivity. nih.gov

Other Fluorescent Reagents: Other reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) are also used for chiral separations and sensitive detection. nih.gov

UV-Active Derivatization:

UV-active derivatizing agents attach a chromophore to the amino acid, allowing for its detection by a UV detector.

2,4-Dinitrofluorobenzene (DNFB or Sanger's Reagent): DNFB reacts with the amino group of 3-aminobutanoic acid to form a dinitrophenyl (DNP) derivative that is detectable by UV absorption, typically around 350-360 nm. google.comresearchgate.net The reaction is usually carried out in a buffered solution at a slightly alkaline pH and elevated temperature. google.com This method has been shown to be selective, sensitive, and provides stable derivatives for quantitative analysis. researchgate.net

4-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl): This reagent, also known as dabsyl chloride, reacts with amino acids to form intensely colored derivatives that can be detected in the visible range (around 436 nm). mdpi.com The derivatization is typically performed at an elevated temperature in a buffered solution. mdpi.com

| Derivatization Reagent | Detection Method | Key Characteristics |

| o-Phthalaldehyde (OPA) | Fluorescence | High sensitivity; derivative stability can be an issue but can be improved with specific thiols. chula.ac.thnih.gov |

| Dansyl Chloride | Fluorescence | Forms stable and highly fluorescent derivatives. nih.gov |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | UV/Fluorescence | Chiral reagent used for enantiomeric separation; provides high enantioselectivity. nih.gov |

| 2,4-Dinitrofluorobenzene (DNFB) | UV | Forms stable derivatives with strong UV absorbance. google.comresearchgate.net |

| 4-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) | UV/Visible | Produces intensely colored derivatives detectable at visible wavelengths. mdpi.com |

Stereochemical Aspects and Chiral Synthesis Applications

Enantiomeric Forms of 3-Aminobutanoic Acid and their Stereochemical Significance

3-Aminobutanoic acid exists as two non-superimposable mirror images, or enantiomers: (R)-3-aminobutanoic acid and (S)-3-aminobutanoic acid. nih.govrutgers.edu These molecules have identical physical and chemical properties in an achiral environment, but their interaction with other chiral molecules, such as biological receptors or enzymes, can differ significantly. nih.gov This difference in spatial arrangement is the foundation of their stereochemical importance.

The significance of these enantiomers is particularly evident in the pharmaceutical industry. For instance, the (R)-enantiomer of 3-aminobutanoic acid is a crucial chiral intermediate for the synthesis of Dolutegravir, a highly effective antiretroviral medication used in the treatment of HIV. vcu.edumdpi.comgoogle.com The precise stereochemistry of the (R)-form is essential for constructing the final drug's complex chiral framework, which is necessary for its therapeutic activity. mdpi.com The use of a specific enantiomer helps ensure high efficacy and can lead to improved therapeutic indices compared to a racemic mixture. nih.gov

The two enantiomers of 3-aminobutanoic acid serve as distinct starting points in the chiral pool, a collection of readily available, inexpensive, and enantiomerically pure compounds. Their utility stems from the defined stereocenter that can be transferred to new, more complex molecules during a synthetic sequence.

| Enantiomer | Structure | Significance |

| (R)-3-Aminobutanoic acid | CC(N)CC(O)=O (R-configuration) | Key chiral precursor for the antiretroviral drug Dolutegravir. vcu.edumdpi.com |

| (S)-3-Aminobutanoic acid | CC(N)CC(O)=O (S-configuration) | Used as a chiral building block for various organic syntheses and foldamers. rsc.orgnih.gov |

Stereoselective Synthesis Utilizing 3-Aminobutanoic Acid as a Chiral Building Block

Enantiopure forms of 3-aminobutanoic acid are versatile chiral building blocks in asymmetric synthesis. sigmaaldrich.com This strategy involves using the inherent chirality of the starting material to control the stereochemical outcome of subsequent reactions, thereby producing a single, desired enantiomer of the target molecule.

The defined stereocenter of 3-aminobutanoic acid allows for the diastereoselective construction of intricate molecular structures. A prime example is the synthesis of the anti-HIV drug Dolutegravir, where the chiral framework of the six-membered ring system is established using (R)-3-aminobutanoic acid as a key starting material. mdpi.com The synthesis relies on the pre-existing stereocenter of the (R)-enantiomer to guide the formation of new chiral centers in the target molecule with high stereochemical control. This approach avoids the need for late-stage chiral resolutions or complex asymmetric catalytic steps, often leading to more efficient and cost-effective manufacturing processes. google.com

3-Aminobutanoic acid enantiomers are frequently converted into other valuable, chirally pure intermediates. A well-documented application is the reduction of (R)-3-aminobutanoic acid to produce (R)-3-aminobutan-1-ol. vcu.edu This chiral amino alcohol is another significant intermediate, also used in the production of Dolutegravir, and represents a major cost driver in its synthesis. vcu.edu

One reported method involves the direct reduction of (R)-3-aminobutanoic acid using reducing agents like sodium aluminum hydride, yielding the optically pure amino alcohol. vcu.edu Another approach involves a multi-step sequence starting with the esterification of (R)-3-aminobutanoic acid, followed by protection of the amino group, reduction of the ester, and final deprotection to yield (R)-3-aminobutanol with excellent chemical and optical purity. google.com

Table of Synthetic Transformations:

| Starting Material | Transformation | Product | Significance |

|---|---|---|---|

| (R)-3-Aminobutanoic acid | Reduction with NaAlH₄ | (R)-3-Aminobutan-1-ol | Key raw material for Dolutegravir synthesis. vcu.edu |

Chiral Resolution Techniques for Enantiopure 3-Aminobutanoic Acid

While direct asymmetric synthesis of the individual enantiomers is possible, chiral resolution of racemic 3-aminobutanoic acid remains a common and important strategy for obtaining the enantiopure forms. Resolution involves separating a 50:50 mixture of enantiomers into its (R) and (S) components. rutgers.edu

One effective method is enzymatic resolution . This technique leverages the high stereoselectivity of enzymes. For example, in a chemoenzymatic process to produce (S)-3-aminobutanoic acid, the synthesis starts with an aza-Michael addition to form a racemic N-benzyl-3-aminobutanoate. rsc.org The enzyme Candida antarctica lipase (B570770) B (CAL-B) is then used to selectively catalyze the aminolysis of the (S)-enantiomer, leaving the (R)-enantiomer unreacted. rsc.org This allows for the separation of the two forms, and the desired (S)-enantiomer can be isolated after subsequent hydrolysis and hydrogenation steps with excellent enantiomeric excess (99% ee). rsc.org

Classical resolution via the formation of diastereomeric salts is another approach. This involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). The resulting salts are diastereomers, which have different physical properties (like solubility) and can be separated by fractional crystallization. rutgers.edu After separation, the pure enantiomer of 3-aminobutanoic acid can be recovered by removing the resolving agent.

| Resolution Method | Description | Example |

| Enzymatic Resolution | Utilizes the stereospecificity of an enzyme to selectively react with one enantiomer in a racemic mixture. | Candida antarctica lipase B (CAL-B) selectively acylates the (S)-enantiomer of an N-protected 3-aminobutanoate ester. rsc.org |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | Racemic 3-(p-tolyl)-4-aminobutyric acid, a derivative, was resolved into its enantiomers. nih.gov |

Self-Regeneration of Stereocenters (SRS) Strategies in the Synthesis of Derivatives

The "Self-Regeneration of Stereocenters" (SRS) is an elegant synthetic strategy used to modify a chiral molecule at its stereogenic center without racemization and without the need for an external chiral auxiliary. ethz.chcapes.gov.br The principle involves a four-step sequence:

A temporary chiral center is created diastereoselectively.

The original stereocenter is trigonalized (made flat) by removing a substituent.

A new group is introduced, again with high diastereoselectivity, guided by the temporary chiral center.

The temporary center is removed, regenerating the original stereocenter, now with a new substituent. ethz.chcapes.gov.br

3-Aminobutanoic acid is a suitable substrate for the SRS methodology. ethz.ch It can be converted into a chiral heterocyclic derivative, such as a six-membered ring heterocycle. ethz.ch This heterocycle then acts as a chiral building block where the stereochemistry is controlled by the temporary acetal (B89532) center created during its formation. This allows for highly stereoselective reactions, such as alkylations, to occur at the position adjacent to the nitrogen. Subsequent hydrolysis of the heterocycle yields a new, substituted β-amino acid derivative with the original chirality preserved. ethz.chnih.gov This powerful strategy expands the utility of simple chiral building blocks like 3-aminobutanoic acid, allowing for the creation of a wide array of enantiomerically pure compounds. capes.gov.br

Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-Aminobutanoic acid hydrochloride, offering detailed information about the chemical environment of its constituent atoms.

Proton (¹H) NMR spectroscopy provides critical data on the arrangement of hydrogen atoms within the this compound molecule. Experimental data from various sources consistently show characteristic signals that correspond to the distinct protons in the structure. hmdb.cahmdb.cachemicalbook.com

In a typical ¹H NMR spectrum of DL-3-Aminobutanoic acid in deuterium (B1214612) oxide (D₂O), the following peaks are observed: a multiplet corresponding to the proton at the chiral center (C3), a multiplet for the two protons on the carbon adjacent to the carboxylic acid (C2), and a doublet for the methyl group protons (C4). chemicalbook.com The specific chemical shifts can vary slightly depending on the solvent and the pH of the solution. hmdb.caubc.ca

A representative ¹H NMR dataset for DL-3-Aminobutanoic acid in D₂O is presented below:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| H3 (CH) | ~3.62 | Multiplet |

| H2 (CH₂) | ~2.50 | Multiplet |

| H4 (CH₃) | ~1.32 | Doublet |

This table is based on data from ChemicalBook, which provides typical shift ranges for the assigned protons. chemicalbook.com

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy offers a detailed view of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for unambiguous structural confirmation. chemicalbook.comspectrabase.com

The ¹³C NMR spectrum of DL-3-Aminobutanoic acid in D₂O typically displays four signals corresponding to the four carbon atoms in the molecule. The carboxyl carbon (C1) resonates at the lowest field, followed by the carbon bearing the amino group (C3), the methylene (B1212753) carbon (C2), and finally the methyl carbon (C4) at the highest field. chemicalbook.comwisc.edu

A general representation of the ¹³C NMR chemical shifts for DL-3-Aminobutanoic acid is as follows:

| Carbon Assignment | Chemical Shift (ppm) |

| C1 (COOH) | ~175-180 |

| C3 (CH-NH₂) | ~45-50 |

| C2 (CH₂) | ~38-42 |

| C4 (CH₃) | ~18-22 |

This table provides an estimated range of chemical shifts based on typical values for similar functional groups and data available from various sources. chemicalbook.comwisc.edu

To delve deeper into the three-dimensional structure and connectivity of this compound, advanced NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. ipb.pt While specific studies on this compound using these advanced techniques are not widely published, their application to similar amino acid derivatives provides a framework for potential investigations. mdpi.com

COSY experiments would reveal the coupling between adjacent protons, confirming the H3-H2 and H3-H4 spin systems. NOESY experiments could provide information about through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution. ipb.pt Furthermore, heteronuclear techniques like HSQC and HMBC would definitively correlate the proton and carbon signals, solidifying the structural assignment. nih.gov

Mass Spectrometry (MS) for Molecular Identification and Quantitative Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to quantify its presence in complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar molecules like amino acids. In positive ion mode, 3-Aminobutanoic acid readily forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. nih.gov For 3-Aminobutanoic acid (molecular weight 103.12 g/mol ), the expected [M+H]⁺ ion would be observed at approximately m/z 104.07. nih.gov

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion can provide valuable structural information through characteristic fragmentation patterns. researchgate.netmedsci.org While detailed ESI-MS/MS fragmentation data for this compound is not extensively documented in readily available literature, general fragmentation pathways for amino acids involve losses of small neutral molecules like water (H₂O) and carbon monoxide (CO). researchgate.net

Due to its low volatility, 3-Aminobutanoic acid requires a chemical modification process known as derivatization before it can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.comiu.edu Derivatization increases the volatility of the analyte, allowing it to be vaporized and separated on a GC column. thermofisher.com

A common derivatization method for amino acids is silylation, where active hydrogens on the amino and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comnist.gov For example, reaction with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would yield a volatile TMS-derivative of 3-Aminobutanoic acid. thermofisher.com

The resulting derivative can then be separated from other components in a mixture by GC and subsequently identified by its mass spectrum. researchgate.net The mass spectrum of the derivatized 3-Aminobutanoic acid will exhibit a characteristic molecular ion peak and fragmentation pattern, allowing for its unambiguous identification and quantification in complex biological or chemical matrices. mdpi.com

Vibrational Spectroscopy for Conformational and Solid-State Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations of this compound. These vibrations are sensitive to the molecule's conformation and its interactions in the solid state, making these methods powerful tools for structural analysis.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are pivotal in identifying the functional groups and characterizing the solid-state structure of this compound. The presence of the amine hydrochloride gives rise to characteristic absorption bands that differ from the free amine.

In the hydrochloride salt, the amine group is protonated, forming an ammonium (B1175870) salt (-NH3+). This modification leads to distinct changes in the IR spectrum. The N-H stretching vibrations of the NH3+ group typically appear as a broad and complex series of bands in the region of 3200-2500 cm⁻¹. researchgate.net Additionally, the asymmetric and symmetric deformation vibrations of the NH3+ group are expected to be observed. For instance, a peak around 1600 cm⁻¹ can be indicative of an amine salt. researchgate.net

The carboxylic acid group (-COOH) also presents characteristic IR absorptions. The O-H stretch is typically a very broad band from 3300 to 2500 cm⁻¹, often overlapping with the N-H stretching bands. The C=O (carbonyl) stretching vibration is a strong, sharp band usually found between 1760 and 1690 cm⁻¹.

The solid-state FTIR spectra of chiral compounds like 3-aminobutanoic acid can differ between the pure enantiomers and the racemic mixture due to different crystal packing arrangements. researchgate.net This makes FTIR a valuable tool for distinguishing between the racemic form and the individual enantiomers in the solid state.

Table 1: Characteristic Infrared Absorption Ranges for this compound Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

| Ammonium (-NH₃⁺) | N-H Stretching | 3200 - 2500 (broad, complex) |

| N-H Asymmetric Deformation | ~1620 - 1560 | |

| N-H Symmetric Deformation | ~1550 - 1500 | |

| Carboxylic Acid (-COOH) | O-H Stretching | 3300 - 2500 (very broad) |

| C=O Stretching | 1760 - 1690 | |

| Alkyl (C-H) | C-H Stretching | 2960 - 2850 |

| C-H Bending | 1470 - 1350 |

Note: The exact positions of these bands can be influenced by hydrogen bonding and the specific crystalline form.

Raman spectroscopy serves as a complementary technique to IR spectroscopy for analyzing the chemical composition and structure of this compound. It is particularly useful for studying molecular structure in both solid and aqueous states.

Similar to IR, Raman spectroscopy probes the vibrational modes of the molecule. However, the selection rules differ, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the C-C backbone stretching and bending vibrations are often more prominent in Raman spectra.

Studies on similar amino acids, like γ-aminobutyric acid (GABA), have demonstrated the utility of Raman spectroscopy in investigating conformational changes under varying conditions, such as high pressure. researchgate.net Such analyses can reveal phase transitions and modifications in the hydrogen-bonding network. researchgate.net For this compound, Raman spectroscopy can provide detailed information on the conformational state of the molecule in the crystal lattice.

Key Raman bands for this compound would include those corresponding to the C-H, C-C, C-N, and C=O stretching and deformation modes. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is especially sensitive to lattice vibrations and can provide insights into the crystal packing.

Table 2: Expected Raman Shifts for Key Vibrational Modes in this compound

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

| C-H Stretching | 3000 - 2800 |

| NH₃⁺ Stretching | 3200 - 2800 |

| C=O Stretching | 1750 - 1650 |

| CH₃/CH₂ Bending | 1470 - 1430 |

| C-C Stretching | 1100 - 800 |

| COO⁻ Deformation | 950 - 850 |

Note: These are general ranges and the precise peak positions and intensities can vary.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques are essential for the analysis of chiral molecules like 3-aminobutanoic acid, as they can distinguish between enantiomers.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules in solution. youtube.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com This technique is particularly sensitive to the three-dimensional structure of the molecule, including the conformation of its backbone and the orientation of its functional groups.

For 3-aminobutanoic acid, the CD spectrum is primarily influenced by the electronic transitions of the carboxyl group, which is a chromophore. The chiral center at the 3-position induces a CD signal from this chromophore. The sign and magnitude of the CD signal can provide information about the preferred conformation of the molecule in solution. youtube.com

CD spectroscopy is also a valuable tool for determining the enantiomeric purity of a sample. thieme-connect.deresearchgate.net A pure enantiomer will exhibit a characteristic CD spectrum, while a racemic mixture will be CD-silent. The intensity of the CD signal is directly proportional to the concentration of the chiral species, allowing for the quantification of enantiomeric excess. researchgate.net

Chromatographic Methods for Separation, Analysis, and Purity Determination

Chromatographic techniques are fundamental for the separation, analysis, and determination of the purity of 3-aminobutanoic acid and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation and quantification of amino acids, including 3-aminobutanoic acid. actascientific.comactascientific.com Due to the lack of a strong chromophore in many amino acids, derivatization is often employed to enhance their detection by UV-Vis or fluorescence detectors. youtube.com This derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation. actascientific.comyoutube.com

Pre-column derivatization involves reacting the amino acid with a labeling reagent prior to injection into the HPLC system. nih.gov Common derivatizing agents include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce fluorescent derivatives. creative-proteomics.comshimadzu.com

Dansyl chloride: Reacts with primary and secondary amines to yield fluorescent sulfonamide adducts. creative-proteomics.comnih.gov

4-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl): A chromophoric reagent that allows for detection in the visible range. mdpi.com

The resulting derivatives are then separated on a reversed-phase HPLC column. nih.gov Automated pre-column derivatization systems can improve reproducibility and sample throughput. youtube.com

Post-column derivatization involves separating the underivatized amino acids first, typically by ion-exchange chromatography, followed by reaction with a derivatizing agent before the detector. youtube.com Ninhydrin is a classic post-column reagent that reacts with most amino acids to produce a colored compound detectable by a UV-Vis detector. youtube.com

HPLC methods can also be used to determine the enantiomeric purity of 3-aminobutanoic acid. This can be achieved by using a chiral stationary phase (CSP) that can differentiate between the enantiomers, or by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column. google.comrsc.org

Table 3: Common HPLC Derivatization Reagents for Amino Acid Analysis

| Reagent | Derivatization Type | Detection Method | Target Amines |

| o-Phthalaldehyde (OPA) | Pre-column | Fluorescence | Primary |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Pre-column | Fluorescence | Primary & Secondary |

| Dansyl chloride | Pre-column | Fluorescence | Primary & Secondary |

| Ninhydrin | Post-column | UV-Vis (570 nm) | Primary & Secondary |

| DABS-Cl | Pre-column | UV-Vis | Primary & Secondary |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. However, due to the polar nature and low volatility of amino acids like 3-aminobutanoic acid, direct analysis by GC is challenging as they can decompose in the high temperatures of the injector port. thermofisher.com To overcome this, a crucial step known as derivatization is employed. Derivatization chemically modifies the amino acid to increase its volatility and thermal stability, making it suitable for GC analysis. thermofisher.comsigmaaldrich.com This process involves replacing the active hydrogens on the polar functional groups (amine and carboxylic acid) with nonpolar moieties. sigmaaldrich.com

Detailed Research Findings

Research has demonstrated the successful analysis of amino acids, including 3-aminobutanoic acid, through GC after derivatization. A common and effective method is silylation, which involves reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com MTBSTFA reacts with the active hydrogens to form tert-butyldimethylsilyl (TBDMS) derivatives, which are notably more stable and less sensitive to moisture compared to other silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com In a study focused on detecting organic molecules, 3-aminobutyric acid was derivatized using MTBSTFA and analyzed via Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com This technique allows for both separation by the gas chromatograph and identification based on the mass-to-charge ratio of the fragmented derivatives by the mass spectrometer. sigmaaldrich.commdpi.com

Another class of derivatizing agents used for amino acids are alkyl chloroformates, such as methyl chloroformate (MCF). mdpi.com In one study, 3-aminobutyric acid was derivatized with MCF-MeOH and analyzed using a specific GC-MS program. mdpi.com While this method can lead to co-elution, where multiple compounds exit the GC column at the same time, the use of mass fragmentograms allows for the differentiation and identification of individual compounds within the co-eluting peak. mdpi.com For instance, even when 3-aminobutyric acid co-eluted with other amino acids, specific mass fragments unique to its derivative allowed for its identification. mdpi.com

The choice of GC column is also critical for achieving good separation of the derivatized amino acids. A short, narrow-bore capillary column is often recommended to reduce the long elution times that can result from the higher molecular weights of the TBDMS derivatives. sigmaaldrich.com For example, a 20 m x 0.18 mm I.D. x 0.18 μm SLB™-5ms capillary column has been used effectively for the GC-MS analysis of TBDMS-amino acid derivatives. sigmaaldrich.com In other research, a 30 m column with a 5% phenyl/95% dimethylpolysiloxane stationary phase has been utilized for the separation of derivatized γ-aminobutyric acid (GABA), an isomer of 3-aminobutanoic acid. researchgate.net

The following table summarizes typical experimental conditions used in the GC analysis of derivatized amino acids, based on published research findings.

| Parameter | Derivatization with MTBSTFA | Derivatization with MCF-MeOH |

| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Methyl Chloroformate-Methanol (MCF-MeOH) |

| GC Column | Not specified in this study, but similar analyses use columns like SLB™-5ms. sigmaaldrich.commdpi.com | Not specified in this study. mdpi.com |

| Oven Temperature Program | 34 °C for 6 min, then ramped to 185 °C at 10 °C/min, and held for 20 min. mdpi.com | 34 °C for 6 min, then ramped to 185 °C at 10 °C/min, and held for 20 min. mdpi.com |

| Detection Method | Mass Spectrometry (MS). mdpi.com | Mass Spectrometry (MS). mdpi.com |

| Example Analyte | 3-Aminobutyric acid. mdpi.com | 3-Aminobutyric acid. mdpi.com |

| Observation | Co-elution with β-alanine, 2-aminobutyric acid, 3-aminoisobutyric acid, valine, and norvaline. mdpi.com | Co-elution with β-alanine, 2-aminobutyric acid, and 3-aminoisobutyric acid. mdpi.com |

Solid State Chemistry and Structural Investigations

Polymorphism and Anamorphic Forms of 3-Aminobutanoic Acid and Structural Analogues

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs of a compound can exhibit distinct physical and chemical properties.

While specific polymorphic forms of 3-aminobutanoic acid hydrochloride are not extensively detailed in the available literature, the broader class of amino acids, including their salts, is known for complex solid-state behavior. For instance, variations in the melting points of 3-aminobutanoic acid have been noted, which can be indicative of different solid-state forms, such as the zwitterion versus the free acid. Characterization of such forms typically relies on techniques like X-ray crystallography.

In the case of related amino acids, extensive studies have revealed the existence of multiple polymorphic forms. For example, several racemates of aliphatic amino acids with unbranched side chains, such as DL-aminobutyric acid, DL-norvaline, and DL-norleucine, are known to exhibit similar crystal structures and temperature-dependent solid-state phase transitions. sigmaaldrich.com

The study of phase transitions in amino acids has revealed a rich and complex behavior. A comprehensive investigation into hydrophobic amino acids with linear side chains, such as S-2-aminobutanoic acid (L-2-aminobutyric acid), has identified up to five distinct phases between 100 and 470 K. nih.govcymitquimica.com These transitions involve various processes, including alterations in the hydrogen-bond pattern, sliding of molecular bilayers, and concerted side-chain rearrangements. nih.govcymitquimica.com

For DL-aminoheptanoic acid, as many as five new polymorphic forms have been discovered, connected by four fully reversible solid-state phase transitions. diamond.ac.uk Two of these transitions, occurring at 146 K and 396 K, are thermodynamically reversible with small hysteresis, indicating they are not kinetically hindered. sigmaaldrich.com These findings in structurally related compounds suggest that this compound may also exhibit complex phase behavior under different temperature and pressure conditions.

Crystal Structure Determination via X-ray Diffraction

The crystal structure of mono-β-alaninium chloride has been determined by single-crystal X-ray diffraction. researchgate.netchemicalbook.com The compound crystallizes in the orthorhombic system with the space group Pbca. researchgate.netchemicalbook.com The asymmetric unit contains one β-alaninium cation (+NH3CH2CH2COOH) and one chloride anion. researchgate.netchemicalbook.com

Below is a table summarizing the unit cell parameters for mono-β-alanine hydrochloride. researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 9.7414(5) Å |

| b | 7.4671(6) Å |

| c | 16.5288(11) Å |

| V | 1202.31(14) ų |

| Z | 8 |

Table 1: Unit cell parameters for mono-β-alanine hydrochloride.

Intermolecular Interactions in Crystalline Architectures

The stability and packing of molecules in a crystal are governed by a network of intermolecular interactions. In amino acid hydrochlorides, hydrogen bonds play a dominant role.

In the crystal structure of mono-β-alanine hydrochloride, each layer is composed of two halves. These halves are linked by hydrogen bonds between the carbonyl group of the carboxylic acid and the protonated amino group, as well as between the protonated amino group and the chloride anions. researchgate.netchemicalbook.com This extensive hydrogen bonding network is crucial in stabilizing the crystal lattice. The nature of these interactions is consistent with Etter's rules for hydrogen bonding, which predict that all good proton donors and acceptors will be utilized in forming hydrogen bonds. bldpharm.com The zwitterionic nature of amino acids in many crystalline forms also contributes to strong head-to-tail charge-assisted hydrogen-bonded chains. bldpharm.com Given the structural similarities, it is highly probable that this compound features a comparable network of strong hydrogen bonds involving its protonated amine, carboxylic acid group, and the chloride ion, defining its crystalline architecture.

Hydrogen Bonding Networks and Their Energetic Contributions

In the crystalline state of amino acid hydrochlorides, an extensive network of hydrogen bonds is the primary determinant of the molecular packing. These interactions involve the ammonium (B1175870) group (—NH3+) as a strong hydrogen bond donor and the carboxyl group's carbonyl oxygen and hydroxyl group, along with the chloride ion (Cl-), as hydrogen bond acceptors.

The hydrogen bonds typically observed in such structures include:

N—H···O: Interactions between the protonated amino group and the carbonyl oxygen of the carboxylic acid group of a neighboring molecule.

N—H···Cl: Interactions between the protonated amino group and the chloride anion.

O—H···O: Interactions between the carboxylic acid hydroxyl group and a carbonyl oxygen of another molecule.

O—H···Cl: Interactions between the carboxylic acid hydroxyl group and the chloride anion.

Table 1: Typical Hydrogen Bond Interaction Energies in Amino Acid Structures

| Hydrogen Bond Type | Donor | Acceptor | Typical Energy Range (kcal/mol) |

| N—H···O | Ammonium (—NH3+) | Carbonyl Oxygen | -5 to -12 |

| N—H···Cl | Ammonium (—NH3+) | Chloride Ion | Variable, generally strong |

| O—H···O | Carboxylic Acid (—COOH) | Carbonyl Oxygen | Strong |

| O—H···Cl | Carboxylic Acid (—COOH) | Chloride Ion | Strong |

Note: The energy ranges are indicative and can vary based on the specific molecular environment and computational method used.

Influence of Additives on Crystal Growth, Morphology, and Nucleation

The crystallization of this compound can be significantly influenced by the presence of additives in the crystallization medium. Additives can affect the nucleation kinetics, inhibit or promote growth on specific crystal faces, and thereby alter the final crystal morphology (habit). The mechanism of action often involves the additive adsorbing onto a specific crystal face, which can block or retard the attachment of solute molecules, leading to a change in the relative growth rates of different faces.

Studies on the structural isomer, γ-aminobutyric acid (GABA), provide valuable insights that are likely transferable to this compound. Research on GABA has shown that:

Tailor-made additives , such as other amino acids (e.g., L-histidine, L-tyrosine), can alter the crystal morphology. For example, L-histidine was found to result in prismatic GABA crystals, while L-tyrosine produced thinner, plate-like crystals. nih.govacs.org

Polymers , like hydroxyethyl (B10761427) cellulose (B213188) (HEC), can significantly change the crystal habit and affect the nucleation time. HEC was observed to inhibit the nucleation of GABA. nih.govacs.org

Surfactants , such as sodium stearate, can also influence crystallization by promoting nucleation. nih.gov

The effectiveness of an additive is often related to its structural similarity to the solute molecule, allowing for specific interactions with the crystal surfaces.

Table 2: Effect of Additives on the Crystallization of γ-Aminobutyric Acid (GABA)

| Additive Type | Specific Additive | Observed Effect on GABA Crystallization | Reference |

| Tailor-made | L-Histidine | Prismatic morphology, larger size | nih.govacs.org |

| Tailor-made | L-Tyrosine | Thinner plate-like crystals, smaller particles | nih.govacs.org |

| Polymer | Hydroxyethyl Cellulose (HEC) | Significant change in morphology, inhibition of nucleation | nih.govacs.org |

| Surfactant | Sodium Stearate | Promoted nucleation, reduced particle size | nih.gov |

Crystallization Processes and Control of Crystal Habit

The control of crystal habit is of paramount importance in the pharmaceutical industry as it can influence key bulk properties of the active pharmaceutical ingredient (API), including flowability, compressibility, and dissolution rate. rsc.orgnih.govcrystallizationsystems.com The crystal habit of this compound can be manipulated by carefully controlling the crystallization process parameters.

Key factors that can be adjusted to control the crystal habit include:

Solvent System: The choice of solvent is a critical factor. The polarity of the solvent can influence the solute-solvent interactions and, consequently, which crystal faces are preferentially expressed. Crystallization from different solvents or solvent mixtures can lead to different crystal morphologies. crystallizationsystems.com

Supersaturation: The level of supersaturation, which is the driving force for crystallization, affects both nucleation and crystal growth rates. High supersaturation often leads to rapid, uncontrolled crystallization and can result in smaller, less well-defined crystals or acicular (needle-like) habits. Lower, controlled supersaturation generally favors the growth of larger, more equant crystals. crystallizationsystems.com

Cooling Rate: In cooling crystallization, the rate at which the solution is cooled directly impacts the rate of supersaturation generation. Slow cooling rates are generally preferred for better control over crystal size and habit. crystallizationsystems.com

Additives: As discussed in section 6.3.3, the deliberate addition of small amounts of impurities or "tailor-made" additives can selectively inhibit the growth of certain crystal faces, thereby modifying the crystal habit. nih.govacs.orggoogle.com

By systematically optimizing these parameters, it is possible to produce crystals of this compound with a desired morphology, which can be beneficial for downstream processing and formulation.

Computational Chemistry Approaches

Molecular Dynamics (MD) Simulations for Solution-Phase and Solid-State Systems

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of 3-Aminobutanoic acid hydrochloride in both solution and solid states. These simulations model the interactions between the molecule and its surrounding environment, such as a solvent or a crystal lattice, over time. dovepress.comnih.gov

In solution-phase simulations, MD can reveal how the molecule interacts with solvent molecules, providing information on solvation structures and hydrogen bonding patterns. nih.gov For instance, simulations can track the formation and breaking of hydrogen bonds between the amino and carboxylic acid groups of the molecule and surrounding water molecules. This is crucial for understanding its solubility and behavior in aqueous environments. The stability of the molecule's conformation in solution can be assessed by monitoring the root-mean-square deviation (RMSD) over the simulation time. dovepress.com

In the solid-state, MD simulations can shed light on the stability of the crystal lattice and the nature of intermolecular interactions within the crystal. acs.org By simulating the system at different temperatures, researchers can study phase transitions and the cooperative motions of molecules within the crystal. acs.org These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. nih.gov The choice of force field is critical for obtaining accurate results. nih.gov

Table 1: Applications of MD Simulations for this compound

| System | Information Gained | Key Simulation Parameters |

| Solution-Phase | Solvation structure, hydrogen bonding with solvent, conformational stability (RMSD). dovepress.comnih.gov | Force field (e.g., Amber, GROMOS), water model (e.g., SPC/E, TIP3P), simulation time, temperature, pressure. nih.govnih.gov |

| Solid-State | Crystal lattice stability, intermolecular interactions, phase transitions, molecular motion within the crystal. acs.org | Force field, unit cell parameters, temperature, pressure. nih.gov |

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, molecular properties, and reactivity of this compound. mdpi.com Methods like Density Functional Theory (DFT) are commonly used to investigate these aspects. rsc.orgresearchgate.net

These calculations can determine a variety of molecular descriptors. researchgate.net Key properties that can be calculated include:

Molecular Geometry: Optimization of the molecule's structure to its lowest energy conformation.

Electronic Properties: Ionization potential, electron affinity, and the distribution of electron density. researchgate.net

Spectroscopic Properties: Predicting vibrational frequencies to compare with experimental infrared (IR) and Raman spectra. rsc.org

Reactivity Descriptors: Chemical hardness, softness, electronegativity, and electrophilicity index, which help in understanding the molecule's chemical behavior. rsc.orgresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated to assess chemical reactivity and the energy gap between them indicates the molecule's stability. rsc.org

Table 2: Molecular Properties of Aminobutanoic Acid Isomers Calculated by DFT

| Property | α-Aminobutanoic acid (AABA) | β-Aminobutanoic acid (BABA) |

| Ionization Energy (eV) | -6.13 | -5.92 |

| Electron Affinity (eV) | 1.45 | 1.42 |

| Dipole Moment (Debye) | 1.927 | 3.116 |

| Note: Data for canonical forms in water, calculated using the B3LYP/def2-TZVPD method. researchgate.net |

Prediction and Analysis of Crystal Structures

Computational methods are instrumental in predicting and analyzing the crystal structure of this compound, which is crucial for understanding its solid-state properties.

Lattice Energy Calculations for Polymorph Stability

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Lattice energy calculations are performed to predict the relative stability of different possible polymorphs of this compound. The polymorph with the lowest lattice energy is generally the most stable under a given set of conditions. These calculations can be performed using methods like plane-wave periodic DFT. researchgate.net

Crystal Habit Prediction Models (e.g., BFDH Model)

The crystal habit, or the external shape of a crystal, is important for its processing and product quality. ucsb.edu The Bravais-Friedel-Donnay-Harker (BFDH) model is a classical method used to predict crystal morphology based on the crystal's lattice geometry. ucsb.edumdpi.com This model posits that the faces that grow the slowest will be the most prominent in the final crystal shape. The growth rate is considered to be inversely proportional to the interplanar spacing (d-spacing) of the crystal faces. mdpi.com While the BFDH model provides a good initial prediction based solely on the internal crystal structure, it does not account for external factors like the solvent used during crystallization, which can significantly influence the final crystal habit. ucsb.edu More advanced models can incorporate solvent effects to provide more accurate predictions. acs.org

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within the crystal of this compound. science.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the electron density of that molecule from the electron density of the surrounding molecules.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically hydrogen bonds, while blue spots represent longer contacts. nih.gov

Table 3: Common Intermolecular Contacts and Their Significance in Hirshfeld Surface Analysis

| Contact Type | Typical Appearance on dnorm Surface | Significance |

| Hydrogen Bonds (e.g., O···H, N···H) | Red regions (short contacts) nih.gov | Strong, directional interactions that are crucial for crystal packing. researchgate.net |

| van der Waals Forces (e.g., H···H, C···H) | White or light-colored regions nih.gov | Weaker, non-directional forces that contribute to overall stability. scirp.org |

Atoms-in-Molecules (AIM) and Non-Covalent Interaction (NCI) Analysis for Quantifying Interactions

To gain a deeper, quantitative understanding of the intermolecular forces in this compound, Atoms-in-Molecules (AIM) and Non-Covalent Interaction (NCI) analyses are employed. rsc.orgresearchgate.net